Cas no 1158584-71-4 (N-(2-methylbenzyl)ethanamine hydrochloride)

N-(2-methylbenzyl)ethanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- N-(2-methylbenzyl)ethanamine hydrochloride
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- MDL: MFCD07110198
- インチ: 1S/C10H15N.ClH/c1-3-11-8-10-7-5-4-6-9(10)2;/h4-7,11H,3,8H2,1-2H3;1H
- InChIKey: BUVYHLXIOFVXQG-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1C)C.[H]Cl
N-(2-methylbenzyl)ethanamine hydrochloride Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-methylbenzyl)ethanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 359905-5g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95.0% | 5g |
£476.00 | 2023-04-24 | |
eNovation Chemicals LLC | Y1254463-5g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 5g |
$475 | 2024-06-06 | |
eNovation Chemicals LLC | Y1254463-5g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 5g |
$475 | 2025-02-25 | |
abcr | AB218016-1g |
N-(2-Methylbenzyl)ethanamine hydrochloride, 95%; . |
1158584-71-4 | 95% | 1g |
€179.70 | 2025-02-27 | |
abcr | AB218016-5g |
N-(2-Methylbenzyl)ethanamine hydrochloride, 95%; . |
1158584-71-4 | 95% | 5g |
€552.30 | 2025-02-27 | |
1PlusChem | 1P00J2C5-1g |
N-(2-Methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 1g |
$87.00 | 2025-03-01 | |
A2B Chem LLC | AI88693-5g |
N-(2-Methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 5g |
$318.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1254463-5g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95% | 5g |
$475 | 2025-02-28 | |
Fluorochem | 359905-1g |
N-(2-methylbenzyl)ethanamine hydrochloride |
1158584-71-4 | 95.0% | 1g |
£119.00 | 2023-04-24 | |
TRC | M332625-50mg |
N-(2-Methylbenzyl)ethanamine Hydrochloride |
1158584-71-4 | 50mg |
$ 50.00 | 2022-06-03 |
N-(2-methylbenzyl)ethanamine hydrochloride 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
N-(2-methylbenzyl)ethanamine hydrochlorideに関する追加情報
N-(2-methylbenzyl)ethanamine Hydrochloride: A Comprehensive Overview
The compound CAS No. 1158584-71-4, also known as N-(2-methylbenzyl)ethanamine hydrochloride, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of benzylamine derivatives, which have garnered considerable attention due to their diverse applications in drug development and material science. The structure of N-(2-methylbenzyl)ethanamine hydrochloride consists of a benzene ring substituted with a methyl group at the 2-position, connected to an ethanamine group via a methylene bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of N-(2-methylbenzyl)ethanamine hydrochloride. Researchers have explored catalytic asymmetric synthesis techniques to produce enantiomerically enriched samples, which are crucial for pharmacological studies. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high yield and purity. Such methods not only improve the scalability of production but also pave the way for its application in medicinal chemistry.
The pharmacological activity of N-(2-methylbenzyl)ethanamine hydrochloride has been extensively studied in recent years. Preclinical studies indicate that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. A research team from the University of California reported that the compound selectively inhibits COX-2 enzyme activity without affecting COX-1, suggesting its potential as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its ability to scavenge free radicals highlights its role in mitigating oxidative stress-related pathologies.
In addition to its therapeutic potential, N-(2-methylbenzyl)ethanamine hydrochloride has found applications in materials science. Its unique electronic properties make it a valuable component in the synthesis of conducting polymers and organic semiconductors. A study published in Nature Communications highlighted its use as a dopant in polythiophene-based materials, significantly enhancing their electrical conductivity. This discovery opens new avenues for its application in flexible electronics and energy storage devices.
The environmental impact of synthesizing and using N-(2-methylbenzyl)ethanamine hydrochloride has also been a topic of interest. Green chemistry approaches have been implemented to minimize waste and reduce energy consumption during its production. For example, researchers have developed solvent-free synthesis routes using microwave-assisted techniques, which not only accelerate reaction times but also reduce the carbon footprint associated with traditional methods.
In conclusion, CAS No. 1158584-71-4, or N-(2-methylbenzyl)ethanamine hydrochloride, represents a versatile molecule with multifaceted applications across various scientific domains. Its role as a key intermediate in drug development, coupled with its contributions to materials science and environmental sustainability, underscores its significance in contemporary research. As ongoing studies continue to unravel its full potential, this compound is poised to make substantial contributions to both academia and industry.
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